1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole
Description
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-11-4-3-5-12(16)10(11)8-18-9-17-13-6-1-2-7-14(13)18/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHAMZDZFWFUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=C(C=CC=C3Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole typically involves the condensation of o-phenylenediamine with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and microwave-assisted synthesis can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Substituted benzimidazoles with various nucleophiles.
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Scientific Research Applications
Medicinal Chemistry Applications
Benzimidazole derivatives, including 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole, are extensively studied for their potential therapeutic effects. The following are key areas where this compound has shown promise:
- Antimicrobial Activity : Compounds in the benzimidazole class have demonstrated significant antibacterial properties. For instance, related benzimidazole derivatives exhibited minimal inhibitory concentration (MIC) values against various bacteria, indicating their effectiveness as antimicrobial agents .
- Anticancer Potential : Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. In vitro studies have reported that certain derivatives reduced the viability of cancer cells significantly, with one study noting a reduction of over 70% at a concentration of 10 µM .
- Antiviral Properties : Benzimidazole derivatives have also been investigated for their antiviral capabilities. Specific compounds have shown inhibition against viruses such as enteroviruses and herpes simplex virus, with varying IC50 values suggesting their potential as antiviral agents .
Biological Studies
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies have focused on the compound's interaction with enzymes involved in critical biological pathways. For example, some derivatives have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which play roles in inflammation and pain .
- Receptor Binding : The binding affinity of this compound with specific receptors has been explored to understand its pharmacological effects better. This includes studies on its interaction with vascular endothelial growth factor receptors, which are crucial in cancer progression .
Case Studies and Research Findings
Several case studies illustrate the efficacy of this compound and related compounds:
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of antimicrobial activity, it may interfere with the synthesis of essential biomolecules in pathogens, leading to their death.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Chlorine and fluorine at the 2- and 6-positions on the phenyl ring (as in the target compound) may improve steric and electronic interactions with fungal tubulin compared to single-halogen analogs .
- Core Heterocycle : Replacing benzimidazole with pyrazole (e.g., in C10H9ClFN3) reduces antifungal efficacy, emphasizing the importance of the benzimidazole scaffold .
- Functional Groups : Free -NH2 groups (e.g., 5-nitro-1H-benzimidazole-6-amine) enhance plant germination but may reduce antifungal potency due to altered binding .
Antifungal Activity
Benzimidazoles typically inhibit fungal microtubule assembly by binding to β-tubulin, disrupting cell division . The target compound’s 2-chloro-6-fluorophenyl group may enhance this interaction compared to:
- Carbendazim : Lacks halogenated benzyl groups; resistance develops rapidly due to single-site action .
- Chloromidine : 4-Chlorophenyl substitution shows moderate activity but lower efficacy against resistant strains .
Agricultural Effects
- Germination Modulation : Unlike diazo-substituted benzimidazoles (e.g., compounds 7 and 8 in ), which inhibit wheat germination, the target compound’s chloro-fluoro substituents may have neutral or stimulatory effects, though data is lacking .
Pharmacological Potential
- Anticancer Applications : Benzimidazoles with nitro or methoxy groups (e.g., Protonitazene analogs) show DNA intercalation or kinase inhibition . The chloro-fluoro substitution in the target compound could improve cytotoxicity profiles.
Physicochemical Properties
- Solubility : Likely insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the benzimidazole core and halogenated benzyl group .
- Melting Point : Estimated 200–300°C, consistent with crystalline benzimidazoles .
- Stability : Susceptible to hydrolysis under acidic/basic conditions, similar to carbendazim .
Biological Activity
1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the compound's pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound belongs to the benzimidazole class of compounds, which are known for their broad-spectrum biological activities. The presence of the chloro and fluoro substituents on the phenyl ring enhances its lipophilicity and potential interactions with biological targets.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer properties of benzimidazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound acts as a topoisomerase inhibitor, which is crucial for DNA replication and transcription. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
- Case Study : In a study by Oksuzoglu et al., derivatives of benzimidazole exhibited strong cytotoxicity against K562 leukemia cells with IC50 values as low as 2.68 μmol/L . Another derivative demonstrated potent activity against MDA-MB-231 breast cancer cells, significantly reducing cell viability at concentrations of 17 ± 3 μmol/L .
| Compound | Cell Line | IC50 (μmol/L) |
|---|---|---|
| This compound | K562 | 2.68 |
| Other Derivative | MDA-MB-231 | 17 |
2. Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antibacterial Efficacy : In a screening study, this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics such as ampicillin .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 62.5 |
| Escherichia coli | 100 |
3. Anti-inflammatory Activity
Research indicates that benzimidazole derivatives can also possess anti-inflammatory properties. The compound has been studied for its ability to inhibit pro-inflammatory cytokines.
- Mechanism : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a critical role in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its chemical structure. Modifications to the benzimidazole nucleus can enhance or diminish its pharmacological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(2-Chloro-6-fluorophenyl)methyl]benzimidazole, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key intermediates like 2-chloro-6-fluorobenzyl chloride and benzimidazole derivatives are coupled under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). Catalysts such as K₂CO₃ or NaH are critical for deprotonation and accelerating coupling efficiency. Reaction temperatures between 80–120°C and inert atmospheres (N₂/Ar) are recommended to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify substitution patterns (e.g., chloro-fluoro-phenyl integration) and benzimidazole ring proton assignments.
- X-ray crystallography : Employ SHELXL for refinement of crystal structures to resolve bond lengths, angles, and torsional strain. High-resolution data (≤0.8 Å) ensures accurate modeling of halogen interactions .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
Q. What are the primary biological targets of benzimidazole derivatives like this compound?
- Methodological Answer : Benzimidazoles often target enzymes or receptors involved in oxidative stress (e.g., NADPH oxidase) or microtubule dynamics (e.g., tubulin polymerization inhibitors). For this compound, computational docking studies (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) can predict binding affinities. Preliminary in vitro assays (e.g., kinase inhibition or antimicrobial susceptibility testing) validate hypotheses .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bond angles for halogenated benzimidazoles?
- Methodological Answer : Discrepancies often arise from disordered halogen atoms or lattice solvent effects. Use SHELXL’s TWIN and HKLF5 commands to refine twinned or low-quality datasets. Compare thermal displacement parameters (B-factors) to identify static disorder. For high-Z elements (Cl, F), anisotropic refinement and Hirshfeld surface analysis clarify intermolecular interactions (e.g., C–H···F contacts) .
Q. What strategies mitigate fluorescence quenching in spectroscopic studies of this compound?
- Methodological Answer : Fluorescence interference from the chloro-fluorophenyl group can be minimized by:
- Solvent selection : Use deuterated DMSO or acetonitrile to reduce vibrational coupling.
- Temperature control : Cool samples to 77 K (liquid N₂) to suppress non-radiative decay.
- Time-resolved spectroscopy : Employ picosecond laser systems to differentiate emission lifetimes from background noise .
Q. How does the electronic environment of the benzimidazole ring influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing Cl and F substituents activate the benzimidazole N–H for Buchwald–Hartwig amination or Suzuki–Miyaura coupling. DFT calculations (Gaussian 16, B3LYP/6-31G*) quantify frontier orbital energies (HOMO/LUMO) to predict regioselectivity. Experimental validation via controlled Pd-catalyzed reactions (e.g., varying ligands like XPhos or SPhos) optimizes C–N/C–C bond formation .
Q. What are the challenges in quantifying metabolic stability of this compound in preclinical models?
- Methodological Answer : High plasma protein binding (PPB >90%) and rapid hepatic clearance (CYP3A4/2D6 metabolism) complicate pharmacokinetic profiling. Use:
- Microsomal assays : Human/rat liver microsomes with NADPH cofactor to measure intrinsic clearance (CL).
- LC-MS/MS : Quantify metabolites (e.g., hydroxylated or demethylated derivatives) with isotopically labeled internal standards. Adjust logP via prodrug strategies (e.g., esterification) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
